N-acetylsphingosine

Übersicht

Beschreibung

N-acetylsphingosine, also known as C2-ceramide, is a derivative of sphingosine, a fundamental component of sphingolipids. Sphingolipids are essential for cellular structure and function, particularly in the brain. This compound is characterized by an acetamido group at position 2 of the sphingosine backbone. This compound plays a significant role in various biological processes, including cell signaling and apoptosis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-acetylsphingosine can be synthesized through the acetylation of sphingosine. The process involves the reaction of sphingosine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically purified using chromatographic techniques to isolate this compound.

Analyse Chemischer Reaktionen

Enzymatic Reactions

- Esterification: A unique transacylase catalyzes the esterification of N-acetylsphingosine, esterifying the hydroxyl group at the carbon-1 position of the ceramide . This enzyme has a pH optimum of 4.2 and a Km of 9.4 microM for this compound at pH 4.5 . The transacylase activity is independent of free fatty acid or acyl-CoA and instead uses the 2-acyl group of phosphatidylethanolamine or phosphatidylcholine .

- COX2 Acetylation: N-AS can bind to COX2 and acetylate S565, which corresponds to a residue previously shown to be acetylated by SphK1. N-AS-mediated COX2 acetylation displays a higher level of acetylation compared with aspirin or SphK1-mediated COX2 acetylation .

This compound as a regulator

- Role in Microglia: N-AS-triggered SPMs are direct regulators of microglia . N-AS increases acetylated COX2 and N-AS-triggered SPMs in microglia, leading to the resolution of neuroinflammation .

- SPM Production: N-AS-treated COX2 significantly increases 15-HETE, 18-HEPE, and 17-HDHA, known as SPM precursors. SPMs, including 15R-LXA4, RvE1, and RvD1, are produced by N-AS-acetylated COX2, with levels markedly increased compared to those produced by COX2 without treatment .

Impact on Cellular Processes

Wissenschaftliche Forschungsanwendungen

Role in Cell Signaling and Apoptosis

N-acetylsphingosine plays a crucial role in cell signaling pathways and apoptosis. It is known to act as an intracellular second messenger, influencing cellular processes such as growth inhibition and differentiation. Research has demonstrated that N-AS can modulate neutrophil responses by inhibiting superoxide formation and calcium influx, which are critical for immune responses . Additionally, it has been shown to enhance the expression of pro-apoptotic factors in various cell types, indicating its potential as a therapeutic agent in cancer treatment .

Neurobiology and Alzheimer's Disease

Recent studies have highlighted the significance of this compound in neurobiology, particularly concerning neuroinflammatory conditions like Alzheimer’s disease (AD). N-AS has been shown to regulate microglial functions by promoting the production of specialized pro-resolving mediators (SPMs) that help resolve inflammation in AD models. Treatment with N-AS resulted in increased levels of acetylated COX2 and SPMs in microglia, leading to enhanced phagocytic activity and reduced neuroinflammation . This suggests that N-AS could be a promising candidate for therapeutic strategies aimed at mitigating neuroinflammation associated with neurodegenerative diseases.

Analytical Applications in Lipidomics

This compound serves as a critical compound in lipidomics, particularly in the analysis of sphingolipid metabolism. Advanced mass spectrometry techniques have been employed to study the metabolic pathways involving N-AS and its derivatives. These analyses aid in understanding the molecular diversity of sphingolipids and their roles in cellular functions . The ability to detect low concentrations of N-AS and related metabolites is crucial for elucidating their physiological importance.

Therapeutic Potential

The therapeutic potential of this compound extends beyond neurobiology. Its applications include:

- Cancer Therapy : By inducing apoptosis in cancer cells, N-AS may serve as a potential treatment for various malignancies .

- Anti-inflammatory Treatments : The compound's ability to promote SPM production positions it as a candidate for developing anti-inflammatory drugs .

- Metabolic Disorders : Research indicates that N-AS may influence lipid metabolism, suggesting potential applications in metabolic syndrome management.

Case Study: Neuroinflammation Resolution

A study involving APP/PS1 mice demonstrated that daily subcutaneous injections of this compound over eight weeks led to significant improvements in microglial function and reductions in AD pathology. The treatment restored levels of key mediators involved in inflammation resolution, showcasing the compound's therapeutic efficacy .

Table: Summary of Research Findings on this compound

Wirkmechanismus

N-acetylsphingosine exerts its effects through interactions with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in sphingolipid metabolism, such as ceramidases and sphingosine kinases. By influencing these enzymes, this compound can regulate the levels of bioactive sphingolipids, thereby affecting cell signaling and apoptosis pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sphingosine: The parent compound of N-acetylsphingosine.

N-hexanoylsphingosine: Another acyl derivative of sphingosine with a hexanoyl group.

N-dodecanoylsphingosine: A derivative with a dodecanoyl group.

Uniqueness

This compound is unique due to its specific acetamido group, which imparts distinct biological properties. Compared to other acyl derivatives, this compound has a different impact on cell signaling and apoptosis, making it a valuable compound for research and therapeutic applications.

Biologische Aktivität

N-acetylsphingosine, also known as C2-ceramide, is a bioactive sphingolipid that plays significant roles in various cellular processes, including apoptosis, cellular differentiation, and immune response modulation. This article delves into the biological activities of this compound, supported by research findings and case studies.

This compound is a short-chain ceramide derived from sphingomyelin through the action of sphingomyelinase. Its structure allows it to act as an intracellular signaling molecule, influencing various biological pathways. The metabolism of this compound involves its conversion to other sphingolipids, which can further modulate cellular functions.

1. Inhibition of Neutrophil Activity

Research indicates that this compound inhibits superoxide generation in neutrophils. A study demonstrated that at concentrations of 1-20 µM, this compound inhibited calcium influx and superoxide release when neutrophils were activated with fMet-Leu-Phe. The IC50 for inhibiting phorbol ester-induced superoxide release was found to be approximately 5 µM .

Table 1: Inhibition of Neutrophil Superoxide Generation by this compound

| Concentration (µM) | Effect on Superoxide Generation | IC50 (µM) |

|---|---|---|

| 1 | Potentiation | - |

| >1 | Inhibition | 5 |

| 20 | Significant Inhibition | - |

2. Role in Apoptosis and Cell Differentiation

This compound has been shown to influence apoptosis in various cell types. It acts as a second messenger in signaling pathways that lead to programmed cell death. Specifically, it has been implicated in the inhibition of skin carcinomas without affecting papillomas, suggesting a selective action in cancer biology .

3. Effects on Calcium Signaling

The compound's ability to modulate calcium signaling is particularly noteworthy. While it inhibited calcium influx in activated neutrophils, sphingosine (a related compound) was found to enhance calcium entry. This dichotomy highlights the complex role that different sphingolipids play in cellular signaling pathways .

Case Study: Skin Carcinoma Inhibition

A notable case study explored the effects of this compound on skin carcinomas in animal models. The results indicated that treatment with this compound led to a significant reduction in tumor size and incidence rates compared to controls, underscoring its potential therapeutic applications in oncology .

Case Study: Immune Response Modulation

Another study investigated the impact of this compound on immune responses during inflammation. Mice treated with this compound showed a marked decrease in inflammatory markers and neutrophil infiltration at sites of injury, suggesting its utility as an anti-inflammatory agent .

The mechanisms through which this compound exerts its biological effects involve several pathways:

- Activation of Protein Phosphatases: It appears to activate type 2A protein phosphatases, which may inhibit calcium influx by deactivating calcium entry factors.

- Modulation of Sphingolipid Metabolism: By influencing the balance between different sphingolipids, this compound can alter cell fate decisions such as survival versus apoptosis.

Eigenschaften

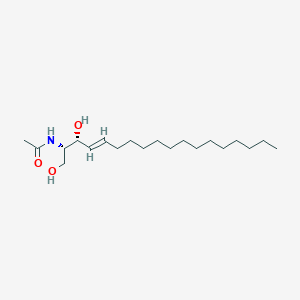

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTCBVOJNNKFKC-QUDYQQOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016802 | |

| Record name | N-Acetylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3102-57-6 | |

| Record name | C2-Ceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylsphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-C18-SPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YTC7R47CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.